5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a thiophen-2-yl group at position 2 and a 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 3. This structure integrates multiple heterocyclic systems:
- Pyrazolo[1,5-a]pyrazin-4(5H)-one: A bicyclic scaffold known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
- 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, contributing to metabolic stability and hydrogen-bonding capabilities .
- Thiophene and 2,4-Dimethoxyphenyl: Aromatic groups providing steric bulk and electronic modulation.
While direct biological data for this compound is unavailable, structurally related pyrazolo-pyrazinones and oxadiazole derivatives exhibit antitrypanosomal, kinase inhibitory, and antifungal activities .
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-28-13-5-6-14(17(10-13)29-2)20-22-19(30-24-20)12-25-7-8-26-16(21(25)27)11-15(23-26)18-4-3-9-31-18/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMLRJXRTIXZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings.
Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazin core structure with substituents that include a 1,2,4-oxadiazole and a thiophene ring. Its molecular formula is with a molecular weight of approximately 356.40 g/mol. The presence of these functional groups is significant as they are known to influence the biological activity of the compound.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit notable antimicrobial properties. For instance:
- In vitro studies have demonstrated that compounds similar to the target molecule possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL .
- A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives showed broad-spectrum antimicrobial activity, which includes both antibacterial and antifungal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| Oxadiazole Derivative A | 64 | Pseudomonas aeruginosa |
| Oxadiazole Derivative B | 52 | Candida albicans |
Anticancer Activity
The compound is also being investigated for its anticancer properties:
- In vitro assays have shown that similar pyrazolo derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 1.95 to 4.24 µM against tumor cells .
- Specific studies have indicated that these compounds can inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the oxadiazole and pyrazole rings allows for effective binding to enzyme active sites, disrupting their function.
- Biofilm Disruption : Some derivatives have shown efficacy in inhibiting biofilm formation by pathogenic bacteria, which is critical in treating chronic infections .
- Antioxidant Activity : Preliminary studies suggest that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole-containing compounds:
- A study published in ACS Omega highlighted the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives and their antimicrobial evaluation against various pathogens . The findings confirmed that modifications in the substituents significantly influenced biological activity.
- Further research from PubMed Central detailed the structural activity relationship (SAR) of oxadiazole derivatives, emphasizing their potential as novel antimicrobial agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of pyrazolo[1,5-a]pyrazines that are characterized by their unique structural features including an oxadiazole moiety and a thiophene ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as substituted phenyl compounds.
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This step often involves the use of coupling reagents to link various functional groups effectively.
The specific synthetic routes can vary based on the desired substituents and functional groups attached to the core structure.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial activity. For example, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. The presence of multiple heterocycles allows for interaction with various biological targets involved in cancer cell proliferation. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation through modulation of inflammatory cytokines. This suggests potential applications in treating conditions such as arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
The effectiveness of 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Methoxy Groups | Enhances lipophilicity and bioavailability |
| Variation in Aromatic Substituents | Affects binding affinity to target proteins |
| Modifications to the Oxadiazole Ring | Can alter the mechanism of action |
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluating a series of oxadiazole derivatives found that modifications similar to those in this compound significantly improved antibacterial activity against E. coli and Bacillus subtilis .
- Anticancer Research : In vitro studies demonstrated that compounds with similar pyrazolo[1,5-a]pyrazine structures inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest .
- Inflammatory Response Modulation : Research has indicated that certain derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives:
Key Differences and Implications
Substituent Effects: Thiophene vs. 2,4-Dimethoxyphenyl: This substituent improves solubility and may enhance binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., chloro in ) . Oxadiazole vs. Oxazole: The 1,2,4-oxadiazole in the target compound provides greater metabolic stability than oxazole derivatives due to its resonance-stabilized structure .
Biological Activity Trends: Pyrazolo-pyrazinones with 3,4-dimethoxyphenyl groups (e.g., ) show enhanced antifungal and kinase inhibitory activities, likely due to improved target engagement . Thiophene-containing analogs are understudied, but sulfur atoms in similar compounds (e.g., thiadiazoles) exhibit bacteriostatic and antiviral properties .
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis involves multi-step organic reactions, including oxadiazole ring formation and pyrazolo[1,5-a]pyrazine coupling. Key steps require optimization of temperature, solvent choice (e.g., ethanol or toluene), and catalyst selection. For example, microwave-assisted synthesis () can reduce reaction time compared to traditional thermal methods. Intermediate purification via column chromatography () or HPLC () is critical to achieving >95% purity. Yield improvements often involve iterative adjustments of stoichiometry and pH control during cyclization steps .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodology : Use a combination of:
- 1H/13C NMR spectroscopy to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC-PDA to assess purity (>95% required for biological assays).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination (e.g., as in ). Cross-validate results with computational modeling (e.g., Gaussian or DFT) to predict electronic properties .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s therapeutic potential?
- Methodology : Prioritize target-specific assays based on structural analogs. For instance:
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) using fluorescence-based protocols ().
- Cell viability assays (MTT or CellTiter-Glo) against cancer lines (e.g., HCT-116, MCF-7) with IC50 determination.
- Receptor binding studies (e.g., SPR or radioligand displacement) to identify interactions with GPCRs or nuclear receptors. Include positive controls (e.g., known inhibitors) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
- Methodology :
- Core modifications : Replace the thiophene moiety () with other heterocycles (e.g., furan, pyrrole) to assess impact on target affinity.
- Substituent tuning : Vary methoxy groups on the 2,4-dimethoxyphenyl ring () to alter lipophilicity (logP) and metabolic stability.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features.
- Data-driven optimization : Compare IC50 values of analogs (e.g., as in ’s table) to prioritize derivatives with >10x potency improvements .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG liability.
- Molecular dynamics (MD) simulations : Analyze binding stability in target active sites (e.g., AKT or mTOR kinases; ) using GROMACS or AMBER.
- Toxicophore identification : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., reactive oxadiazole motifs). Validate predictions with in vitro hepatocyte assays .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Model validation : Replicate assays in orthogonal systems (e.g., switch from 2D cell monolayers to 3D spheroids).
- Data triangulation : Cross-reference results with proteomics (e.g., phosphoproteomics for kinase inhibitors) or transcriptomics.
- Bias mitigation : Use blinded analysis and standardized protocols (e.g., AOAC SMPR guidelines; ) to minimize variability. Publish negative results to clarify discrepancies (e.g., lack of activity in certain cell lines due to efflux pumps) .
Q. What strategies are recommended for improving this compound’s solubility and metabolic stability without compromising potency?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the pyrazine ring ().
- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility.
- Metabolic shielding : Fluorinate vulnerable positions (e.g., ’s trifluoromethyl group) or replace labile methoxy groups with bioisosteres (e.g., methylsulfone). Validate changes via liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
